N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-11(4-6-15-17)9-14-12-10(2)8-16-18(12)7-5-13/h4,6,8,14H,3,5,7,9H2,1-2H3 |
InChI Key |
BLBMADIIKHWNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(C=NN2CCF)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Methylene Bridge
The central methylene bridge is formed via reductive amination between 1-ethyl-1H-pyrazole-5-carbaldehyde and 4-methyl-1-(2-fluoroethyl)-1H-pyrazol-5-amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C achieves selective reduction of the imine intermediate, yielding the secondary amine.
Reaction Conditions:
-
Solvent: Methanol
-
Temperature: 0–5°C
-
Reaction Time: 12–16 hours
-
Yield: 70–75%
Optimization of Alkylation Steps
Introducing the fluoroethyl group requires careful control to prevent side reactions. Using 1-bromo-2-fluoroethane in dimethylformamide (DMF) with potassium carbonate (K2CO3) at 60°C minimizes nucleophilic substitution at unintended positions.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Base | K2CO3 | Prevents hydrolysis of fluoroethyl group |
| Temperature | 60°C | Balances reaction rate and selectivity |
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Purity exceeding 98% is confirmed via HPLC (C18 column, acetonitrile/water 65:35).
Spectroscopic Data:
-
H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 2.25 (s, 3H, CH3), 3.45–3.60 (m, 4H, NCH2CF2), 4.85 (s, 2H, NCH2), 6.90 (s, 1H, pyrazole-H).
-
F NMR (376 MHz, CDCl3): δ -118.5 (t, J = 47 Hz).
Industrial-Scale Adaptations
Scaling this synthesis necessitates replacing chromatographic purification with distillation or crystallization. A patent-disclosed method uses continuous flow reactors to enhance throughput, achieving 85% yield at 100 g/batch.
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Purification | Column chromatography | Fractional distillation |
| Solvent Recovery | 60% | 90% |
| Throughput | 5 g/day | 1 kg/day |
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Functionalization
The C-5 position of pyrazole is more reactive toward electrophiles, but competing reactions at C-3/C-4 can occur. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) directs substitution to C-5 with >90% selectivity.
Stability of Fluoroethyl Intermediates
2-Fluoroethyl groups are prone to elimination under basic conditions. Using mild bases (e.g., Cs2CO3) and low temperatures (0–10°C) suppresses β-elimination.
Emerging Methodologies
Recent advances include photoredox catalysis for C–N bond formation, reducing reliance on stoichiometric reducing agents. A nickel-catalyzed coupling between pyrazole boronic esters and fluoroethyl amines achieves 80% yield in one pot .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Pharmacological and Physicochemical Properties
- Fluorine Impact: The 2-fluoroethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., compound in ) .
- Alkyl Chain Effects : Propyl-substituted analogs () exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Salt Forms : Hydrochloride salts () improve crystallinity and handling but may alter pharmacokinetic profiles.
Biological Activity
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that may enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 287.77 g/mol. Its structure includes two nitrogen atoms in a five-membered pyrazole ring, which is known for conferring various biological activities due to its ability to interact with biological macromolecules.
The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor. Research indicates that it may inhibit specific kinases by binding to their ATP-binding sites, thereby disrupting downstream signaling pathways critical in cancer progression and inflammation .
1. Anticancer Activity
Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including:
| Cell Line | Inhibition Percentage |
|---|---|
| HepG2 (Liver) | 54.25% |
| HeLa (Cervical) | 38.44% |
| GM-6114 (Fibroblasts) | 80.06% (inactive) |
These findings suggest that while the compound effectively inhibits cancer cell growth, it shows minimal toxicity to normal fibroblasts, indicating a potential therapeutic window for anticancer applications .
2. Anti-inflammatory Properties
The compound has also been identified as a potential anti-inflammatory agent. It may inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models . This property is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions.
Case Studies
Recent investigations into similar pyrazole derivatives highlight the importance of structural modifications in enhancing biological activity:
Case Study 1: MK2 Inhibition
A study focused on amino-pyrazoles revealed that specific modifications could lead to significant inhibition of MK2, a kinase involved in inflammatory signaling pathways. The most active derivatives demonstrated effective inhibition of LPS-induced TNF-alpha release in vitro and showed reduced inflammation in animal models .
Case Study 2: Cytotoxicity Profile
Another investigation assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that certain substitutions at the N1 position of the pyrazole ring could either enhance or diminish antiproliferative activity, emphasizing the need for careful design in drug development.
Q & A
Q. Advanced
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalyst optimization : Employ palladium catalysts for cross-coupling steps to reduce reaction time.
- Purification : Gradient flash chromatography (hexane/ethyl acetate) or preparative HPLC for isolating high-purity fractions (>95%) .
How does this compound interact with biological targets at the molecular level?
Q. Advanced
- In vitro assays : Measure binding affinity to enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR).
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., cyclooxygenase-2) .
- Mechanistic insights : Fluorine substituents enhance hydrophobic interactions, while the ethyl group modulates steric hindrance .
How can contradictions in reported biological activity data be resolved?
Q. Advanced
- Orthogonal assays : Compare results from enzymatic inhibition assays (IC₅₀) with cell-based viability tests (MTT assays).
- Structural analogs : Test derivatives (e.g., replacing the fluoroethyl group with methyl) to isolate substituent-specific effects .
- Data normalization : Account for variations in cell lines or assay conditions by reporting activity relative to a reference compound .
What computational methods predict the compound’s reactivity and stability?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to assess degradation pathways.
- pKa prediction : Tools like MarvinSketch estimate protonation states under physiological conditions .
What are the primary applications of this compound in academic research?
Q. Basic
- Medicinal chemistry : Investigated as a kinase inhibitor or GPCR modulator due to its pyrazole core .
- Chemical biology : Used as a fluorescent probe by conjugating with dansyl chloride or FITC derivatives.
How can its activity be systematically compared to structurally similar compounds?
Q. Advanced
- SAR studies : Focus on substituent effects:
- Fluoroethyl vs. methyl : Compare logP values and membrane permeability.
- Ethyl vs. isopropyl : Assess steric bulk impact on target binding .
- Bioisosteric replacement : Replace the pyrazole ring with triazoles to evaluate scaffold flexibility .
What are the challenges in characterizing degradation products?
Q. Advanced
- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the fluoroethyl group) under acidic/basic conditions .
- Stability studies : Accelerated degradation tests (40°C, 75% RH) to predict shelf-life.
- Isolation hurdles : Degradants may require preparative TLC or ion-exchange chromatography for purification .
What is its potential role in agrochemical development?
Q. Advanced
- Herbicide lead : Pyrazole derivatives disrupt plant hormone biosynthesis (e.g., auxin mimics).
- Mode of action : Fluorine atoms enhance binding to acetolactate synthase (ALS), a target in weed control .
- Field trials : Evaluate phytotoxicity in model plants (e.g., Arabidopsis) before scaling to crops.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
